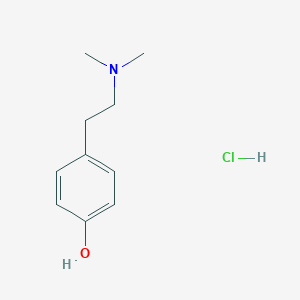

Hordenine hydrochloride

Description

Propriétés

IUPAC Name |

4-[2-(dimethylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-11(2)8-7-9-3-5-10(12)6-4-9;/h3-6,12H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZRJFIRFPIRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

539-15-1 (Parent) | |

| Record name | Hordenine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70209023 | |

| Record name | Hordenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6027-23-2 | |

| Record name | Hordenine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hordenine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6027-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hordenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(dimethylamino)ethyl]phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HORDENINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575FR6P9I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hordenine Hydrochloride: A Technical Guide to its Selective MAO-B Inhibitor Mechanism

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of hordenine hydrochloride as a selective inhibitor of Monoamine Oxidase B (MAO-B). It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical processes.

Introduction: Hordenine and Monoamine Oxidase

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, most notably in germinated barley (Hordeum vulgare), from which it derives its name. Structurally, it is a derivative of the biogenic amine tyramine. Hordenine has garnered interest for its diverse pharmacological activities, including its role as a central nervous system stimulant and its potential neuroprotective effects.

A primary mechanism contributing to these effects is its interaction with Monoamine Oxidase (MAO) enzymes. MAOs are a family of flavoenzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters and xenobiotics. There are two main isoforms:

-

MAO-A: Primarily metabolizes serotonin, norepinephrine, and dopamine. Its inhibition is associated with antidepressant effects but also carries the risk of the "cheese effect" (a hypertensive crisis).

-

MAO-B: Preferentially metabolizes phenylethylamine (PEA) and benzylamine.[1] It also metabolizes dopamine, and its activity is known to increase with age, potentially contributing to neurodegenerative processes.[2]

Selective inhibition of MAO-B is a key therapeutic strategy in the management of Parkinson's disease, as it increases synaptic dopamine concentrations and may offer neuroprotective benefits.[3] This guide focuses on the specific action of hordenine as a selective substrate and inhibitor for the MAO-B isoform.

Core Mechanism of Action

Studies have demonstrated that hordenine acts as a highly selective substrate for MAO-B .[4] It is readily deaminated by MAO-B found in the liver and brain, while it is not significantly metabolized by MAO-A, which is the predominant form in the intestinal epithelium.[4] This selectivity is crucial as it suggests that orally ingested hordenine is likely to be absorbed without being degraded by intestinal MAO-A, allowing it to exert systemic effects.[4]

The interaction of hordenine with MAO-B is best described as that of a competitive substrate/inhibitor . Because hordenine is metabolized by MAO-B, it competes with other endogenous substrates, such as phenylethylamine (PEA) and dopamine, for the enzyme's active site.[5][6] By occupying the enzyme, hordenine effectively slows the breakdown of these other monoamines, leading to their increased concentration. This is particularly relevant for PEA, a trace amine with its own stimulant and mood-elevating properties, which is rapidly degraded by MAO-B.[5] The synergistic use of hordenine with PEA is proposed to prolong PEA's effects by inhibiting its primary metabolic pathway.[5]

In addition to its role as a MAO-B inhibitor, hordenine has also been identified as a direct agonist of the dopamine D2 receptor (D2R), which may contribute to its overall pharmacological profile.[7]

Quantitative Data: Enzyme Kinetics

The interaction between hordenine and MAO-B has been quantified through enzyme kinetic studies. The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for the substrate.

| Compound | Enzyme Source | Kₘ (µM) | Vₘₐₓ (nmol/mg protein/h) | Reference |

| Hordenine | Rat Liver MAO | 479 | 128 | [4] |

| Tyramine | Rat Liver MAO | 144 | 482 | [4] |

Note: Specific IC₅₀ values for hordenine against human recombinant MAO-A and MAO-B are not widely documented in peer-reviewed literature, highlighting an area for further research.

Visualizing the Mechanism and Workflows

MAO-B Catalysis and Competitive Inhibition

The following diagram illustrates the normal catalytic function of MAO-B and how hordenine competitively interferes with this process.

Caption: MAO-B catalysis and competitive inhibition by hordenine.

Signaling Consequences of MAO-B Inhibition

Inhibition of MAO-B leads to increased levels of key neurotransmitters in the synaptic cleft, enhancing downstream signaling.

Caption: Downstream effects of MAO-B inhibition on dopaminergic signaling.

Experimental Protocols

Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory potential of this compound on MAO-B activity.[8][9][10]

Principle: The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate (e.g., tyramine).[8] The H₂O₂ reacts with a probe (e.g., Amplex Red, GenieRed) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent compound (resorufin), which can be measured. A decrease in fluorescence in the presence of the test compound indicates enzyme inhibition.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-B Substrate (e.g., Tyramine)

-

High-Sensitivity Fluorescent Probe (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP) / Developer

-

This compound (Test Inhibitor)

-

Selegiline (Positive Control Inhibitor)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Ex/Em = ~535/587 nm)

-

37°C Incubator

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Hordenine HCl in ultrapure water or an appropriate solvent. Create a serial dilution to obtain a range of test concentrations (e.g., 10x final concentration).

-

Prepare a working solution of the positive control, Selegiline (e.g., 10 µM).

-

Reconstitute lyophilized MAO-B enzyme, substrate, and developer/HRP components according to manufacturer specifications, typically using the provided assay buffer.

-

-

Assay Setup:

-

Design the plate layout, including wells for:

-

Enzyme Control (EC): Contains enzyme but no inhibitor.

-

Inhibitor Wells (S): Contains enzyme and varying concentrations of hordenine.

-

Positive Control (IC): Contains enzyme and the Selegiline working solution.

-

Blank Control: Contains assay buffer but no enzyme.

-

-

Add 10 µL of the appropriate 10x inhibitor solution (Hordenine, Selegiline) or assay buffer (for EC) to the designated wells.

-

-

Enzyme Incubation:

-

Prepare the MAO-B Enzyme Solution by diluting the enzyme stock in assay buffer.

-

Add 50 µL of the MAO-B Enzyme Solution to each well (except the blank).

-

Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare the MAO-B Substrate Solution by mixing the substrate, fluorescent probe, and developer/HRP in assay buffer.

-

Add 40 µL of the Substrate Solution to all wells to initiate the reaction.

-

Immediately place the plate in the fluorescence reader.

-

Measure the fluorescence kinetically at 37°C for 10-40 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

For each well, choose two time points (T₁ and T₂) within the linear range of the reaction curve and obtain the corresponding fluorescence values (RFU₁ and RFU₂).

-

Calculate the slope (ΔRFU/min) for each well.

-

Calculate the percent inhibition for each hordenine concentration using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100

-

Plot the percent inhibition against the logarithm of the hordenine concentration and use non-linear regression to determine the IC₅₀ value.

-

Protocol: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

This protocol is adapted to determine hordenine's own kinetic parameters as a substrate for MAO-B.[11][12][13]

Principle: The initial reaction velocity is measured at a fixed enzyme concentration while varying the concentration of hordenine (as the substrate). The resulting data is fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Procedure:

-

Assay Setup: Prepare a series of reactions in a 96-well plate. Each well will contain a fixed amount of MAO-B enzyme and the H₂O₂ detection system (probe and HRP) as described in Protocol 5.1.

-

Substrate Variation: Create a series of hordenine solutions of varying concentrations (e.g., from 0.1 * Kₘ to 10 * Kₘ, if a preliminary estimate is known).

-

Reaction Initiation: Initiate the reactions by adding the hordenine solutions to the wells.

-

Measurement: Measure the initial reaction velocity (rate of fluorescence increase) for each hordenine concentration as described previously.

-

Data Analysis:

-

Plot the initial velocity (V) versus the substrate concentration ([S]).

-

Use non-linear regression software (e.g., GraphPad Prism) to fit the data directly to the Michaelis-Menten equation: V = (Vₘₐₓ * [S]) / (Kₘ + [S]).

-

Alternatively, use a linearization method like the Lineweaver-Burk plot (1/V vs. 1/[S]) to graphically determine the parameters. The y-intercept equals 1/Vₘₐₓ, and the x-intercept equals -1/Kₘ.[11][12]

-

Caption: Experimental workflow for the MAO-B inhibition assay.

Conclusion for Drug Development

This compound presents a clear and selective mechanism of action as a competitive substrate/inhibitor of MAO-B. Its ability to spare MAO-A is a significant advantage, reducing the risk of hypertensive events associated with non-selective MAOIs. For researchers and developers, hordenine serves as an interesting scaffold for several reasons:

-

Lead Compound: Its phenethylamine structure can be modified to explore structure-activity relationships and develop novel, more potent, and selective MAO-B inhibitors.

-

Neuroprotection Models: Its ability to elevate endogenous levels of PEA and dopamine makes it a useful tool for studying the roles of these neurotransmitters in models of neurodegeneration and mood.

-

Multi-Target Potential: The dual action of hordenine as both a MAO-B inhibitor and a D2 receptor agonist warrants further investigation into potential synergistic effects for conditions like Parkinson's disease.

Further research, particularly involving human recombinant enzymes to establish precise IC₅₀ values and clinical studies to confirm its efficacy and safety profile in human subjects, is necessary to fully elucidate its therapeutic potential.

References

- 1. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 4. Deamination of hordenine by monoamine oxidase and its action on vasa deferentia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. liftmode.com [liftmode.com]

- 6. PEA and Hordenine Combo - Just as effective as Selegeline - Welcome discussion - Welcome to the DMT-Nexus [dmt-nexus.me]

- 7. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. abcam.cn [abcam.cn]

- 11. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 12. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 13. biochemlab.umb.edu [biochemlab.umb.edu]

A Technical Guide to the Biosynthesis of Hordenine from Tyrosine via N-Methyltyramine

Abstract

Hordenine (N,N-dimethyltyramine) is a phenethylamine alkaloid naturally occurring in various plants, most notably in germinated barley (Hordeum vulgare). With demonstrated pharmacological activity, including as a biased agonist of the dopamine D2 receptor, hordenine and its biosynthetic pathway are of significant interest to researchers in drug development, metabolic engineering, and plant science. This technical guide provides an in-depth examination of the biosynthesis of hordenine from the amino acid L-tyrosine, proceeding through the key intermediates tyramine and N-methyltyramine. It consolidates quantitative data, details established experimental protocols for pathway elucidation and analysis, and presents visual diagrams of the core biochemical and experimental workflows.

The Biosynthetic Pathway of Hordenine

The formation of hordenine from L-tyrosine is a multi-step enzymatic process primarily characterized by decarboxylation followed by sequential N-methylation. This pathway has been elucidated through radiolabeling studies in barley, which confirmed that tyrosine is the primary precursor.[1][2]

Step 1: Decarboxylation of L-Tyrosine to Tyramine

The initial and rate-limiting step in the pathway is the decarboxylation of L-tyrosine to produce tyramine.[3] This reaction is catalyzed by the enzyme Tyrosine Decarboxylase (TyrDC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1][4] TyrDC is widely distributed in the plant kingdom and is a key enzyme in the biosynthesis of various defense-related compounds, including alkaloids and N-hydroxycinnamic acid amides.[1][4]

Step 2: Sequential N-Methylation of Tyramine to Hordenine

Following its synthesis, tyramine undergoes two successive methylation steps to yield hordenine.[1]

-

First N-methylation: Tyramine is methylated to form the intermediate N-methyltyramine . This reaction is catalyzed by a specific tyramine N-methyltransferase .[5]

-

Second N-methylation: N-methyltyramine is subsequently methylated again to produce the final product, hordenine (N,N-dimethyltyramine).[1]

Enzyme activity for the first N-methylation step has been detected in barley seedlings.[1] While the specific methyltransferase for the second step in plants is less characterized, it is understood that both steps likely utilize S-adenosyl-L-methionine (SAM) as the methyl group donor, a common mechanism in biological methylation reactions.

Quantitative Data on Hordenine Biosynthesis and Distribution

Quantitative analysis provides critical insights into the efficiency of the biosynthetic pathway in both natural and engineered systems.

Table 1: Concentration of Hordenine and N-Methyltyramine in Commercial Beers This table summarizes the levels of hordenine and its direct precursor found in various commercial beers, highlighting their presence in common dietary sources.

| Compound | Concentration Range (mg/L) | Source |

| Hordenine | 1.05 – 6.32 | [1][4] |

| N-Methyltyramine | 0.59 – 4.61 | [1][4] |

Table 2: Performance Metrics of a Chemoenzymatic Hordenine Synthesis System This table details the efficiency of a two-step, continuous-flow system that combines biocatalytic and chemical synthesis to produce hordenine from L-tyrosine.[6][7]

| Parameter | Value | Condition |

| Biocatalytic Step (Tyramine Production) | ||

| Enzyme | Tyrosine Decarboxylase from Lactobacillus brevis (LbTDC) | Soluble enzyme[6] |

| Specific Activity (Free Enzyme) | 43.8 U mg⁻¹ | For L-tyrosine substrate[6] |

| Conversion Time (Free Enzyme) | 20 minutes | 2.5 mM L-tyrosine, 0.006 mg/mL enzyme[6] |

| Conversion Time (Immobilized Enzyme) | 45 minutes | 5 mM L-tyrosine, 15 mg enzyme[6] |

| Residence Time (Flow Reactor) | 2.5 minutes | Quantitative conversion[7] |

| Overall Process (Hordenine Production) | ||

| Total Residence Time | < 5 minutes | Fully-automated continuous flow system[6] |

| Space-Time Yield (STY) | 2.68 g L⁻¹ h⁻¹ | Complete conversion from L-tyrosine[6][7] |

Table 3: Human Pharmacokinetics of Hordenine After Beer Consumption This table presents key pharmacokinetic parameters of hordenine in human volunteers following the consumption of beer equivalent to a 0.075 mg/kg body weight dose.[8]

| Parameter | Value | Analyte |

| Max. Plasma Concentration (Cmax) | 12.0 – 17.3 nM | Free Hordenine |

| Time to Cmax (Tmax) | 0 – 60 minutes | Free Hordenine |

| Elimination Half-Life (Plasma) | 52.7 – 66.4 minutes | Free Hordenine |

| Total Urinary Excretion (24h) | 9.9% of ingested dose | Hordenine and its metabolites |

Experimental Protocols

The elucidation and characterization of the hordenine biosynthetic pathway rely on a combination of classic biochemical techniques and modern analytical methods.

Protocol 1: Radiolabeling for Precursor Identification

This protocol outlines a classic feeding study using radiolabeled precursors to definitively trace the metabolic fate of tyrosine in barley seedlings.

-

Objective: To confirm that L-tyrosine is the direct precursor of N-methyltyramine and hordenine in sprouting barley.

-

Methodology:

-

Synthesis/Procurement: Obtain radiolabeled dl-tyrosine-2-¹⁴C.[2]

-

Administration: Feed the labeled tyrosine to sprouting barley seedlings.[2]

-

Incubation: Allow the seedlings to grow and metabolize the precursor for a set period (e.g., 10 days).[5]

-

Extraction: Harvest the plant tissue (primarily roots, where hordenine accumulates) and perform an exhaustive extraction to isolate the alkaloid fraction.[9][10]

-

Separation: Use chromatographic techniques (e.g., paper chromatography, HPLC) to separate hordenine and N-methyltyramine from the crude extract.[4]

-

Analysis: Measure the radioactivity of the isolated alkaloids using a scintillation counter.

-

Degradation (Optional): Perform chemical degradation of the isolated radioactive hordenine to confirm that the ¹⁴C label is located at the expected position (α-carbon of the side chain), thus ruling out metabolic scrambling.[2]

-

Protocol 2: Metabolite Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes a modern analytical method for the simultaneous identification and quantification of hordenine and its precursors in plant tissues.

-

Objective: To measure the concentration of L-tyrosine, tyramine, N-methyltyramine, and hordenine in plant tissues.

-

Methodology:

-

Sample Collection: Harvest fresh plant tissue (e.g., leaf, root) and immediately freeze in liquid nitrogen to quench metabolism. Lyophilize to obtain dry weight.

-

Extraction: Homogenize the dried tissue and extract metabolites using a suitable solvent (e.g., aqueous methanol).[11]

-

Clarification: Centrifuge the extract to pellet debris and filter the supernatant.

-

LC-HRMS Analysis:

-

Inject the clarified extract into an Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS), such as a qTOF-MS.[11][12]

-

Chromatography: Separate metabolites on a suitable column (e.g., HSS T3) using a gradient of acidified water and acetonitrile.[1]

-

Mass Spectrometry: Acquire data in electrospray ionization (ESI) mode. Perform mass searches for each compound using its exact mass with a low mass error tolerance (e.g., < 10 ppm).[11]

-

-

Quantification: Compare the peak areas of the detected metabolites to those of authentic standards run under the same conditions to determine their concentrations, typically expressed as nmol/g of dry weight.[11]

-

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. examine.com [examine.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Methyltyramine - Wikipedia [en.wikipedia.org]

- 6. Combined chemoenzymatic strategy for sustainable continuous synthesis of the natural product hordenine - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02767D [pubs.rsc.org]

- 7. Combined chemoenzymatic strategy for sustainable continuous synthesis of the natural product hordenine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist Hordenine (N, N-Dimethyltyramine) after Beer Consumption in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hordatines and Associated Precursors Dominate Metabolite Profiles of Barley (Hordeum vulgare L.) Seedlings: A Metabolomics Study of Five Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Significance of Hordenine in Hordeum vulgare and Cacti: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine, a phenylethylamine alkaloid, is a naturally occurring compound found in various plant species, most notably in barley (Hordeum vulgare) and certain members of the Cactaceae family. This technical guide provides an in-depth overview of the biosynthesis, tissue-specific accumulation, and quantitative data of hordenine in these plants. Furthermore, it delves into the experimental protocols for its extraction and quantification and explores its emerging role in plant signaling pathways, particularly in defense mechanisms. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Introduction

Hordenine (N,N-dimethyltyramine) has garnered significant interest due to its pharmacological activities, including its role as a selective dopamine D2 receptor agonist[1]. Its natural presence in common consumables like beer, derived from barley, and in various cacti with ethnobotanical significance, necessitates a thorough understanding of its distribution and concentration in these plant sources. This guide synthesizes the current scientific knowledge on hordenine's natural occurrence, providing a foundation for further research and potential applications.

Hordenine in Hordeum vulgare (Barley)

Barley is a primary source of hordenine, where it is predominantly synthesized in the roots of young seedlings[2][3]. Its concentration is influenced by genetic factors, developmental stage, and environmental conditions[2]. The germination process, particularly during malting, significantly impacts hordenine levels, making it a relevant compound in the brewing industry[1][4].

Quantitative Data

The concentration of hordenine in barley varies considerably depending on the plant part, age, and analytical methods used. The following tables summarize the available quantitative data.

| Plant Part | Growth Stage | Hordenine Concentration (μmol g-1 FW) | Reference |

| Leaves | 2 days old | 0.010 - 0.029 | [3] |

| Leaves | 4 days old | 0.006 - 0.018 | [3] |

| Roots | 2 days old | ~0.1 - 0.409 | [3] |

| Roots | 4 days old | ~0.1 - 0.225 | [3] |

| Barley Line/Cultivar | Plant Part | Hordenine Concentration (μg/g dry weight) | Reference |

| Middle Eastern lines | Roots | 327 | [2] |

| Product | Hordenine Concentration | Reference |

| Commercial Beers | 1.05 - 6.32 mg/L | [1] |

Experimental Protocols

A general procedure for the extraction of hordenine from barley roots involves the following steps:

-

Harvesting and Preparation: Barley roots are harvested, washed, and freeze-dried. The dried material is then ground into a fine powder.

-

Solvent Extraction: The powdered root material is extracted with methanol, often for an extended period (e.g., 48 hours)[5].

-

Purification: The crude extract is subjected to further purification steps, which may include:

-

Acid-Base Extraction: The extract is acidified and partitioned with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted into an organic solvent like ether[5].

-

Chromatography: Column chromatography using alumina or silica gel can be employed for the separation of hordenine from other alkaloids[5].

-

HPLC is a common method for the quantification of hordenine in plant extracts[2].

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column is typically employed.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate with triethylamine) and an organic solvent like acetonitrile is used for elution[6].

-

Detection: Hordenine is detected by its UV absorbance, typically around 221 nm[6].

-

Quantification: The concentration of hordenine is determined by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of a hordenine standard.

For higher sensitivity and selectivity, UHPLC-MS/MS methods have been developed[1][7][8].

-

Sample Preparation: Plant extracts or beverage samples are often subjected to liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte[7].

-

Chromatography: A UPLC system with a suitable column (e.g., C18 or HILIC) is used for rapid separation[8].

-

Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source is operated in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions for hordenine (e.g., m/z 166.1 → 121.0)[8].

Hordenine in Cacti

Hordenine is also present in a variety of cacti species, often alongside other psychoactive alkaloids like mescaline[7][9]. Its presence has been confirmed in genera such as Lophophora, Trichocereus, Ariocarpus, and Coryphantha[2][10][11][12][13].

Quantitative Data

Quantitative data for hordenine in cacti is less extensive than for barley and is often reported as a percentage of the total alkaloid content.

| Cactus Species | Plant Part | Hordenine Concentration | Reference |

| Lophophora williamsii | Dried Buttons | 8% of total alkaloids | [9] |

| Lophophora williamsii | Fresh Tops | 0.93% total alkaloids (hordenine is a component) | [1] |

| Lophophora williamsii | Roots | Present (higher concentration than in tops) | [6] |

| Trichocereus pasacana | - | Present | [10] |

| Ariocarpus kotschoubeyanus | - | Present | [13] |

| Ariocarpus retusus | - | Present | [14] |

| Coryphantha vivipara var. arizonica | - | Present | [12] |

| Sceletium tortuosum (not a cactus, but contains hordenine) | Foliage and Stems | 0.027 - 1.071 mg/g | [15][16] |

Experimental Protocols

The extraction of alkaloids from cacti often requires modifications to handle the mucilaginous nature of the plant material.

-

Sample Preparation: Fresh or dried cactus material is typically chopped or ground.

-

Extraction: The plant material is extracted with a solvent such as methanol or ethanol, often with the addition of an acid (e.g., acetic acid) to facilitate alkaloid extraction.

-

Purification:

-

Defatting: The crude extract may be washed with a nonpolar solvent like hexane to remove fats and waxes.

-

Acid-Base Partitioning: Similar to the method for barley, this technique is used to separate alkaloids from other plant constituents.

-

Chromatographic Methods: Techniques like thin-layer chromatography (TLC) and column chromatography are used for the isolation and purification of individual alkaloids[11][14]. Ion-exchange chromatography has also been employed for the isolation of hordenine[13][17].

-

DART-HRMS is a rapid method for the detection and quantification of hordenine in complex plant matrices without extensive sample preparation[15][16].

-

Sample Introduction: A small amount of the plant material is held in the DART ion source.

-

Ionization: The sample is ionized by a stream of heated, metastable gas (e.g., helium).

-

Mass Analysis: The ions are analyzed by a high-resolution mass spectrometer.

-

Quantification: Quantification is achieved using an internal standard (e.g., hordenine-d6) and creating a calibration curve[15][16].

Biosynthesis and Signaling Pathways

Hordenine Biosynthesis

The biosynthesis of hordenine starts from the amino acid tyrosine and proceeds through a series of enzymatic reactions. This pathway is conserved in both barley and cacti[18][19].

References

- 1. sacredcacti.com [sacredcacti.com]

- 2. Presence of hordenine in Lophophora williamsii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ukaazpublications.com [ukaazpublications.com]

- 6. troutsnotes.com [troutsnotes.com]

- 7. researchgate.net [researchgate.net]

- 8. troutsnotes.com [troutsnotes.com]

- 9. Peyote - Wikipedia [en.wikipedia.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Cactus alkaloids. X. Isolation of hordenine and N-methyltyramine from Ariocarpus kotschoubeyanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cactus alkaloids. XXXIV. Hordenine HCL from Coryphantha vivipara var. arizonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evolution of Hormone Signaling Networks in Plant Defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cactus alkaloids. V. Isolation of hordenine and N-methyltyramine from Ariocarpus retusus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hordenine, a single compound produced during barley germination, inhibits melanogenesis in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hordenine - NutraPedia [nutrahacker.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Stability of Hordenine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of hordenine hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and formulation. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical procedures.

Chemical and Physical Properties

This compound is the salt form of hordenine, a naturally occurring phenethylamine alkaloid. The hydrochloride salt enhances the compound's stability and bioavailability, making it more suitable for pharmaceutical and nutraceutical applications.[1]

| Property | Value | Reference |

| Chemical Name | 4-[2-(dimethylamino)ethyl]phenol;hydrochloride | [2] |

| Synonyms | N,N-Dimethyltyramine hydrochloride, Anhaline hydrochloride | [3] |

| CAS Number | 6027-23-2 | [4][5] |

| Molecular Formula | C₁₀H₁₆ClNO | [1][4] |

| Molecular Weight | 201.69 g/mol | [1][2][6] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 178 °C | [4][7][8] |

| Solubility | Soluble in water and ethanol. | [1] |

| pKa | Apparent pKa values for protonated hordenine are 9.78 (phenolic H) and 10.02 (ammonium H). | [7] |

| pH | Slightly acidic in solution. | [1] |

Stability Profile

This compound is generally stable under normal storage conditions.[4][9] However, it is susceptible to degradation under certain stress conditions. Understanding its stability profile is crucial for developing stable formulations and establishing appropriate storage and handling procedures.

| Stability Parameter | Observation | Reference |

| General Stability | Stable under normal temperatures and pressures. | [4][9] |

| Shelf Life | 24 months under recommended storage conditions. | [4][9] |

| Incompatibilities | Strong oxidizing agents. | [4][9] |

| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NO, NO₂). | [4][9] |

| Solution Stability (Stock) | Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. | [10] |

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following sections outline the expected degradation behavior under various stress conditions, based on general principles for phenethylamine alkaloids.

Hydrolytic Stability

Hydrolysis is a potential degradation pathway for compounds containing ester or amide functionalities. While this compound does not contain highly labile groups, degradation may occur under strong acidic or basic conditions, particularly at elevated temperatures.

Oxidative Stability

As a phenolic compound, this compound is susceptible to oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, or atmospheric oxygen over extended periods, could lead to the formation of colored degradation products.

Photostability

Phenolic compounds can be sensitive to light. Exposure to UV or visible light may induce photodegradation, potentially leading to discoloration and the formation of complex degradation products.

Thermal Stability

As indicated by its melting point, this compound is a crystalline solid with a defined thermal stability range. However, prolonged exposure to high temperatures, even below its melting point, could lead to thermal decomposition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the analysis and stability testing of this compound.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of hordenine (e.g., around 275 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25-30 °C).

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.

General Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. Analyze the stressed samples by the validated stability-indicating HPLC method at appropriate time points.

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60-80 °C for a specified period (e.g., 2-8 hours).

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60-80 °C for a specified period (e.g., 2-8 hours).

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80-100 °C) for a specified period (e.g., 24-48 hours).

-

Photolytic Degradation: Expose the solid drug or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Signaling Pathways

Hordenine exerts its biological effects through interactions with several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

Caption: Hordenine inhibits the enzyme Monoamine Oxidase B (MAO-B), leading to reduced degradation of dopamine and consequently increasing its levels in the synaptic cleft.

Caption: Hordenine blocks the norepinephrine transporter (NET), thereby inhibiting the reuptake of norepinephrine from the synaptic cleft and prolonging its action.

Caption: Hordenine is reported to inhibit melanogenesis by suppressing the production of cyclic AMP (cAMP). The exact mechanism, potentially through inhibition of adenylyl cyclase, requires further elucidation.

Conclusion

This technical guide has summarized the key chemical properties and stability aspects of this compound, providing a foundation for its scientific and developmental applications. The provided experimental protocols offer a starting point for the analytical characterization and stability assessment of this compound. The diagrams of the signaling pathways illustrate the current understanding of its mechanisms of action. Further research is warranted to generate more detailed quantitative stability data and to fully elucidate the molecular interactions of hordenine within its biological targets.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. questjournals.org [questjournals.org]

- 3. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hordenine | C10H15NO | CID 68313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Equilibrium between Adenylyl Cyclase and Phosphodiesterase Patterns Adrenergic Agonist Dose-Dependent Spatiotemporal cAMP/Protein Kinase A Activities in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Hordenine as a Nootropic - Supplements in Review [supplementsinreview.com]

- 8. Hordenine - Wikipedia [en.wikipedia.org]

- 9. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oatext.com [oatext.com]

Pharmacological classification of hordenine as a phenethylamine alkaloid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine, a naturally occurring phenethylamine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. Found in a variety of plants, most notably in barley (Hordeum vulgare) from which it derives its name, hordenine is structurally related to the biogenic amine tyramine.[1] Chemically, it is N,N-dimethyltyramine, biosynthesized through the stepwise N-methylation of tyramine.[1][2] This guide provides a comprehensive technical overview of the pharmacological classification of hordenine, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its study.

Pharmacological Classification

Hordenine is classified as a phenethylamine alkaloid.[1][3][4] Its chemical structure, 4-[2-(dimethylamino)ethyl]phenol, places it in the same class as many neurotransmitters and sympathomimetic amines.[3] While it is often marketed in dietary supplements for weight loss and athletic performance, its primary pharmacological actions are rooted in its interaction with the adrenergic and dopaminergic systems.

Mechanism of Action

Hordenine's primary mechanism of action is as an indirectly acting sympathomimetic agent. It stimulates the release of norepinephrine from storage vesicles in sympathetic nerve terminals.[1][5] This leads to the activation of adrenergic receptors, resulting in a range of physiological effects, including increased heart rate, blood pressure, and bronchodilation.[1][6]

In addition to its indirect adrenergic activity, hordenine has been identified as a biased agonist at the dopamine D2 receptor.[4][7] It activates the G-protein coupled pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8] However, it does not significantly recruit β-arrestin, indicating a functional selectivity that may have implications for its therapeutic potential and side-effect profile.

Furthermore, hordenine is a selective substrate and inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[1][5][9] This inhibition can lead to increased levels of dopamine in the synapse, further contributing to its neuropharmacological effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological and pharmacokinetic properties of hordenine.

Table 1: Receptor Binding and Functional Activity of Hordenine

| Target | Species | Assay Type | Parameter | Value | Reference |

| Dopamine D2 Receptor | Human | Radioligand Binding | Ki | 13 µM | [4][8] |

| Dopamine D2 Receptor | Human | Functional (cAMP) | EC50 | 3.7 µM | [9] |

| Adrenergic α2A Receptor | Human | Functional (Ca2+ flux) | EC50 | 690 µM | |

| Monoamine Oxidase B (MAO-B) | Rat | Enzyme Inhibition | Km | 479 µM | [1][5][9] |

| Monoamine Oxidase B (MAO-B) | Rat | Enzyme Inhibition | Vmax | 128 nmol/mg protein/h | [5][9] |

Table 2: Pharmacokinetic Parameters of Hordenine

| Species | Route of Administration | T1/2 | Cmax | Tmax | Bioavailability | Reference |

| Horse | Intravenous (2 mg/kg) | α-phase: ~3 min, β-phase: ~35 min | ~1.0 µg/mL | - | - | [10] |

| Horse | Oral (2 mg/kg) | - | ~0.17 µg/mL | ~1 h | Low | [11] |

| Human | Oral (from beer) | 55 ± 18 min | 16.4 ± 7.8 µg/L | 66 ± 15 min | - | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific investigation of hordenine.

Radioligand Binding Assay for Adrenergic and Dopamine Receptors

Objective: To determine the binding affinity (Ki) of hordenine for various adrenergic and dopamine receptor subtypes.

Principle: This is a competitive binding assay where hordenine competes with a radiolabeled ligand for binding to the receptor of interest expressed in a cell membrane preparation.

Materials:

-

Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with adrenergic or dopamine receptor subtypes)

-

Radioligand specific for the target receptor (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β, [3H]-spiperone for D2)

-

Hordenine solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Prepare serial dilutions of hordenine in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Hordenine solution or vehicle (for total binding) or non-specific binding control

-

Radioligand at a concentration close to its Kd

-

Cell membrane preparation

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of hordenine by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Norepinephrine Release

Objective: To measure the effect of hordenine on extracellular norepinephrine levels in a specific brain region (e.g., the prefrontal cortex or hypothalamus) of a freely moving animal.

Principle: A microdialysis probe is implanted in the target brain region. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and molecules from the extracellular fluid, including norepinephrine, diffuse across the dialysis membrane into the perfusate, which is then collected and analyzed.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

Hordenine solution for administration (e.g., intraperitoneal injection)

-

Anesthetics and surgical equipment

Procedure:

-

Anesthetize the animal and secure it in the stereotaxic apparatus.

-

Implant a guide cannula targeted to the brain region of interest.

-

Allow the animal to recover from surgery for a specified period.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a stable baseline of norepinephrine levels.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer hordenine or vehicle to the animal.

-

Continue collecting dialysate samples for a defined period post-administration.

-

Analyze the norepinephrine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Express the results as a percentage change from the baseline norepinephrine levels.

Mandatory Visualizations

References

- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 2. Behavioral Testing - Open Field and Dyskinesia Scoring [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. MPD: JaxCC1: project protocol [phenome.jax.org]

- 5. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A microdialysis study of the regulation of endogenous noradrenaline release in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Hordenine Hydrochloride as a Trace Amine-Associated Receptor 1 Agonist: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of hordenine hydrochloride's role as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). It is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology. This document synthesizes current research on hordenine's functional activity, the underlying TAAR1 signaling mechanisms, and the experimental protocols used for its characterization.

Introduction: Hordenine and the TAAR1 Receptor

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants. Structurally similar to endogenous monoamines, it has garnered scientific interest for its interaction with adrenergic and, more specifically, trace amine-associated receptors. TAAR1 is a G-protein coupled receptor (GPCR) that binds to endogenous trace amines like β-phenethylamine, tyramine, and octopamine.[1] Located both in the central nervous system and peripheral tissues, TAAR1 is a key modulator of monoaminergic neurotransmission, including dopamine, norepinephrine, and serotonin systems, making it a significant target for neuropsychiatric and metabolic disorders.[1][2][3] Hordenine has been identified as an agonist at TAAR1, activating the receptor and initiating downstream signaling cascades.[4]

Functional Activity and Receptor Potency

The agonistic activity of hordenine at the human TAAR1 receptor has been quantified through in vitro functional assays, primarily by measuring the accumulation of cyclic adenosine monophosphate (cAMP). These studies indicate that hordenine is a direct agonist of TAAR1.

Quantitative Data Summary

The following table summarizes the functional potency and efficacy of hordenine in comparison to other known TAAR1 agonists. The data is derived from studies using HEK293T cells stably transfected with the human TAAR1 receptor.[4] Efficacy (Emax) is expressed relative to the maximal response induced by the endogenous agonist phenethylamine.

| Compound | Agonist Type | EC₅₀ (µM) | Eₘₐₓ (%) |

| Phenethylamine | Endogenous Agonist | 8.8 | 97 |

| Hordenine | Plant Alkaloid | 47 | 82 |

| Tyramine | Endogenous Agonist | 9.5 | 77 |

| p-Octopamine | Endogenous Agonist | 46 | 85 |

Table 1: Functional activity of hordenine and other selected agonists at the human TAAR1 receptor.[4]

TAAR1 Signaling Pathways

TAAR1 activation by an agonist like hordenine initiates a cascade of intracellular events. The primary and most well-characterized pathway involves the coupling to the stimulatory G-protein, Gαs.

Primary Gαs-cAMP Pathway

Upon agonist binding, TAAR1 undergoes a conformational change that promotes its coupling to the Gαs protein. This activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[1][5][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][7] PKA, in turn, phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates gene expression.[6][7]

References

- 1. TAAR1 - Wikipedia [en.wikipedia.org]

- 2. Ligand recognition and G-protein coupling of trace amine receptor TAAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 7. Trace amine associated receptor 1 signaling in activated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Isolation of Hordenine (Anhalin): A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth examination of the historical isolation of hordenine, a phenethylamine alkaloid, from its natural sources. Initially discovered in 1894 by Arthur Heffter as "anhalin" from the cactus Anhalonium fissuratus (now Ariocarpus fissuratus), it was independently isolated and named "hordenine" by E. Léger in 1906 from germinated barley (Hordeum vulgare). This document details the pioneering experimental protocols of the late 19th and early 20th centuries, presents available quantitative data, and illustrates the logical workflows of these early phytochemical investigations. This guide is intended for researchers, scientists, and drug development professionals interested in the history of natural product chemistry and the origins of key bioactive compounds.

Introduction: The Dawn of Alkaloid Chemistry

The late 19th and early 20th centuries marked a period of intense discovery in the field of phytochemistry. The isolation and characterization of alkaloids—naturally occurring nitrogenous compounds with physiological activity—were at the forefront of chemical and pharmacological research. It was within this scientific context that hordenine, a compound now recognized for its various biological activities, was first identified.

The story of hordenine's discovery is one of parallel investigation. In 1894, the German pharmacologist Arthur Heffter, in his seminal work on the alkaloids of the peyote cactus, isolated a substance he named "anhalin" from Anhalonium fissuratus.[1] Twelve years later, in 1906, French chemist E. Léger reported the isolation of a new alkaloid from germinated barley seeds, which he named "hordenine".[1] It was not until 1919 that the Austrian chemist Ernst Späth demonstrated that anhalin and hordenine were, in fact, the same chemical entity, with the name "hordenine" ultimately being adopted by the scientific community.[1]

This guide will reconstruct the experimental methodologies employed by these early pioneers, providing a detailed look into the techniques that laid the groundwork for modern natural product chemistry.

Quantitative Data from Historical Isolations

Quantitative reporting in the late 19th and early 20th centuries often lacked the standardization and detail of modern analytical chemistry. However, by compiling data from historical records and more recent analyses of the source materials, we can create a comparative overview of hordenine yields.

| Natural Source | Common Name | Researcher (Year) | Compound Name | Reported Yield | Notes |

| Anhalonium fissuratus (Ariocarpus fissuratus) | Peyote Cimarrón | Arthur Heffter (1894) | Anhalin | 0.2 g | The amount of starting plant material was not specified in available records. |

| Hordeum vulgare (germinated seeds) | Barley | E. Léger (1906) | Hordenine | Not specified in initial reports | Modern analyses show yields can vary significantly based on germination time and conditions. |

| Hordeum vulgare (raw barley) | Barley | Modern Analysis | Hordenine | ~0.7 µg/g | Hordenine content is low in raw, ungerminated seeds.[1] |

| Hordeum vulgare (green malts) | Barley | Modern Analysis | Hordenine | ~21 µg/g | Germination significantly increases hordenine concentration.[1] |

| Hordeum vulgare (kilned malts) | Barley | Modern Analysis | Hordenine | ~28 µg/g | The kilning process further increases the measurable hordenine content.[1] |

| Hordeum vulgare (roots of green malt) | Barley | Modern Analysis | Hordenine | ~3363 µg/g | Hordenine is primarily localized in the roots of germinated barley.[1] |

Experimental Protocols

The following protocols are reconstructed from historical accounts and knowledge of the common chemical practices of the era.

Heffter's Isolation of Anhalin from Anhalonium fissuratus (1894)

Generalized Protocol (Based on the Stas-Otto Method):

-

Maceration and Liberation of the Free Base:

-

The dried and powdered cactus material (Anhalonium fissuratus) is moistened with water to form a paste.

-

An alkali, such as calcium hydroxide (lime) or sodium carbonate, is thoroughly mixed into the paste. This step is crucial as it displaces the alkaloids from their natural salt forms into their free base form, which is soluble in organic solvents.[2][3][4]

-

-

Solvent Extraction:

-

The alkaline plant material is then repeatedly extracted with a non-polar organic solvent, such as diethyl ether or chloroform. This was often performed using a percolation or Soxhlet apparatus for efficiency.[5][6] The free base alkaloid dissolves into the organic solvent, leaving behind many of the plant's other components.

-

-

Acidification and Separation:

-

The organic solvent containing the dissolved alkaloids is collected and then shaken vigorously with a dilute aqueous acid solution (e.g., sulfuric acid or hydrochloric acid).

-

During this step, the basic alkaloid is protonated by the acid, forming an alkaloidal salt. This salt is soluble in the aqueous layer and insoluble in the organic layer.

-

The two layers are allowed to separate, and the aqueous layer, now containing the alkaloidal salts, is collected. This step effectively separates the alkaloids from neutral and acidic impurities that remain in the organic solvent.[2][3][4]

-

-

Purification and Precipitation:

-

The aqueous solution of alkaloidal salts is then made alkaline again by the addition of a base like ammonia. This converts the alkaloidal salt back to the free base, which is poorly soluble in water and precipitates out of the solution.[4]

-

The precipitated crude alkaloid is then collected by filtration.

-

-

Crystallization:

-

The crude anhalin is further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) to yield crystalline solid.

-

Léger's Isolation of Hordenine from Germinated Barley (1906)

A more detailed protocol for Léger's work is available through secondary sources and provides a clear example of a classic acid-base extraction workflow.

Detailed Protocol:

-

Alcoholic Extraction:

-

Dry, germinated barley seeds (touraillons) are finely ground.

-

The ground material is extracted with 95% ethyl alcohol. This is typically done through percolation or reflux to ensure thorough extraction of the alkaloids.

-

-

Concentration:

-

The resulting alcoholic extract is concentrated under reduced pressure (e.g., using a rotary evaporator) to remove the ethanol, yielding a dry residue.

-

-

Acidic Wash and Defatting:

-

The residue is taken up in a dilute solution of sulfuric acid. Hordenine, being a base, forms the water-soluble hordenine sulfate.

-

This acidic aqueous solution is then filtered to remove any insoluble matter.

-

The filtered solution is washed with diethyl ether. This step removes lipids and other non-polar impurities, which dissolve in the ether while the hordenine sulfate remains in the aqueous layer.

-

-

Liberation of the Free Base:

-

The acidic aqueous layer is then made alkaline by the addition of sodium carbonate. This neutralizes the sulfuric acid and converts the hordenine sulfate back into its free base form.

-

-

Final Extraction:

-

The alkaline solution is then extracted multiple times with diethyl ether. The free hordenine base, which is soluble in ether, transfers from the aqueous layer to the ether layer.

-

-

Drying and Crystallization:

-

The combined ether extracts are dried over anhydrous sodium sulfate to remove any residual water.

-

The dried ether solution is then allowed to evaporate slowly. As the solvent evaporates, the concentration of hordenine increases, leading to its crystallization. The resulting crystals are the purified hordenine.

-

Experimental and Logical Workflows (Graphviz)

The following diagrams illustrate the logical flow of the historical isolation procedures.

Caption: Workflow for Léger's isolation of hordenine (1906).

Modern Perspective: Hordenine's Mechanism of Action

While the historical focus was purely on isolation and structural elucidation, modern research has investigated the pharmacological activities of hordenine. For drug development professionals, understanding its mechanism of action is crucial. Hordenine has been shown to exert anti-inflammatory and neuroprotective effects by inhibiting key signaling pathways.[7]

Caption: Hordenine's inhibitory action on signaling pathways.

Recent studies indicate that hordenine can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[7][8][9][10] These pathways are central to the inflammatory response, and their inhibition by hordenine leads to a reduction in the production of pro-inflammatory mediators. This mechanism underlies some of hordenine's observed anti-inflammatory and neuroprotective properties.[7]

Conclusion

The initial isolations of hordenine (as anhalin) by Arthur Heffter and E. Léger represent significant achievements in the history of natural product chemistry. Their work, conducted with the foundational techniques of their time, successfully identified a novel bioactive compound from two disparate natural sources. This guide has sought to preserve and clarify these historical methods, providing a valuable resource for understanding the origins of a compound that continues to be of interest in pharmacological research. The evolution from simple extraction to the elucidation of complex signaling pathways demonstrates the remarkable progress of phytochemical and pharmacological science over the past century.

References

- 1. Hordenine - Wikipedia [en.wikipedia.org]

- 2. Extractionofalkaloids | PPTX [slideshare.net]

- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 4. Extraction of alkaloids | DOCX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. Extraction of Alkaloidal Base [epharmacognosy.com]

- 7. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hordenine Protects Against Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ukaazpublications.com [ukaazpublications.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Liquid-Liquid Extraction of Hordenine from Biological Fluids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of hordenine, a naturally occurring phenethylamine alkaloid, from biological matrices such as plasma and urine. The described liquid-liquid extraction (LLE) methodologies are designed to yield clean extracts suitable for quantitative analysis by techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Hordenine (N,N-dimethyltyramine) is a compound found in various plants, including barley, and is consequently present in beer. Its physiological effects have garnered interest in the fields of pharmacology and toxicology. Accurate quantification of hordenine in biological fluids is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid-liquid extraction is a robust and widely used sample preparation technique that partitions analytes based on their differential solubility in immiscible liquid phases, effectively removing interferences from complex biological samples.

The protocols provided herein are based on the physicochemical properties of hordenine, which is a basic compound. Therefore, the extraction strategy involves adjusting the sample pH to a basic level to ensure hordenine is in its neutral, more organic-soluble form, facilitating its transfer into a non-polar organic solvent.

Physicochemical Properties of Hordenine

A thorough understanding of hordenine's chemical properties is fundamental to designing an effective extraction protocol.

| Property | Value | Implication for LLE |

| pKa (Strongest Basic) | 9.19 - 10.02 | To ensure hordenine is in its neutral form for extraction into an organic solvent, the pH of the aqueous sample should be adjusted to >11.2. |

| pKa (Strongest Acidic) | 10.31 | The phenolic hydroxyl group will be deprotonated at high pH, which can influence solubility. |

| logP | 1.63 - 1.76 | Indicates moderate lipophilicity, suggesting good solubility in a range of water-immiscible organic solvents. |

| Water Solubility | 29.7 g/L | Hordenine is water-soluble, necessitating a pH adjustment to drive it into the organic phase. |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Hordenine from Human/Animal Plasma

This protocol involves an initial protein precipitation step to remove macromolecules, followed by liquid-liquid extraction.

Materials and Reagents:

-

Human or animal plasma samples

-

Hordenine standard solution

-

Internal Standard (IS) solution (e.g., hordenine-d6 or a structurally similar compound)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Dichloromethane (DCM), HPLC grade

-

Diethyl ether, HPLC grade

-

Ammonium hydroxide (NH₄OH) or other suitable base

-

Deionized water

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

-

Protein Precipitation:

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 400 µL of a cold acetonitrile-methanol solution (9:1, v/v).[1]

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

-

Liquid-Liquid Extraction:

-

Adjust the pH of the supernatant to >11 by adding an appropriate volume of ammonium hydroxide.

-

Add 1 mL of an extraction solvent mixture of dichloromethane and diethyl ether (ratio can be optimized, e.g., 1:1 v/v).

-

Vortex for 2 minutes to ensure thorough mixing and partitioning of hordenine into the organic phase.

-

Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the lower organic layer to a clean tube.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

-

Vortex for 30 seconds to ensure the residue is fully dissolved.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

Protocol 2: Liquid-Liquid Extraction of Hordenine from Human/Animal Urine

This protocol is a direct liquid-liquid extraction as urine samples typically do not require a protein precipitation step.

Materials and Reagents:

-

Human or animal urine samples

-

Hordenine standard solution

-

Internal Standard (IS) solution

-

Ethyl acetate or a mixture of dichloromethane and diethyl ether, HPLC grade

-

Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution (e.g., 1 M)

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 2,000 x g for 5 minutes to pellet any particulate matter. Use the supernatant for extraction.

-

-

pH Adjustment:

-

Pipette 500 µL of the urine supernatant into a 2 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add a sufficient volume of 1 M NaOH or concentrated NH₄OH to adjust the sample pH to >11.

-

-

Liquid-Liquid Extraction:

-

Add 1.5 mL of the organic extraction solvent (e.g., ethyl acetate).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to achieve phase separation.

-

-

Solvent Evaporation and Reconstitution:

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

-

Vortex for 30 seconds and transfer to an autosampler vial.

-

Data Presentation

The efficiency of a liquid-liquid extraction protocol is highly dependent on the choice of the organic solvent. The following table summarizes reported recovery rates for hordenine and similar compounds from biological fluids using different extraction methods and solvents.

| Analyte | Biological Matrix | Extraction Method | Extraction Solvent(s) | Average Recovery (%) |

| Hordenine | Rat Plasma | Protein Precipitation | Acetonitrile:Methanol (9:1) | 80.4 - 87.3[1] |

| Hordenine | Human Serum | Liquid-Liquid Extraction | Dichloromethane & Diethyl Ether | ~50 |

| Amphetamine | Aqueous Sample | Liquid-Liquid Extraction | Chloroform:Ethyl Acetate:Ethanol (3:1:1) | 97.0 |

| Amphetamine | Aqueous Sample | Liquid-Liquid Extraction | Chloroform | 93.2 |

| Psilocin | Human Plasma | Liquid-Liquid Extraction | Not Specified | 88.0[2] |

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the extraction of hordenine from plasma and urine.

Caption: Workflow for Hordenine Extraction from Plasma.

References

Application Note and Protocol: Quantitative Analysis of Hordenine using Hordenine-D4 as an Internal Standard by Mass Spectrometry

Introduction

Hordenine is a naturally occurring phenethylamine alkaloid found in various plants, including barley, and consequently in products like beer. Its presence in biological and botanical samples is of interest in diverse fields such as forensic toxicology, food science, and pharmacology. Accurate quantification of hordenine is crucial for these applications. The use of a stable isotope-labeled internal standard, such as hordenine-D4, is the gold standard for quantitative analysis by mass spectrometry.[1][2] This deuterated analog closely mimics the chemical and physical properties of the analyte, co-eluting during chromatography and exhibiting similar ionization behavior, which effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1][2]